(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Overview
Description
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thioamide Group: This step might involve the reaction of the isoquinoline derivative with a thioamide reagent under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE exerts its effects involves interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Thioamide Compounds: Molecules containing the thioamide functional group with varying side chains.
Uniqueness
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE is unique due to its specific combination of isoquinoline and thioamide functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h3-12,21H,13H2,1-2H3,(H,20,22)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXWYRLBLDKIQK-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=S)NC3=CC=CC=C3)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=S)NC3=CC=CC=C3)/N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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